2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine
Description
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (TCPT) is a tripodal carboxylic acid ligand featuring a central 1,3,5-triazine ring substituted with three 4-carboxyphenoxy groups. Its molecular architecture combines rigidity from the triazine core with flexibility due to the ether linkages, enabling diverse coordination chemistry. TCPT has been explored for constructing porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). However, studies revealed unexpected in situ hydrolysis of TCPT during reactions with azamacrocyclic nickel complexes, yielding new triazine-derived ligands . This hydrolysis behavior distinguishes TCPT from structurally related ligands, underscoring its unique reactivity under specific synthetic conditions.
Properties
IUPAC Name |
4-[[4,6-bis(4-carboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O9/c28-19(29)13-1-7-16(8-2-13)34-22-25-23(35-17-9-3-14(4-10-17)20(30)31)27-24(26-22)36-18-11-5-15(6-12-18)21(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNSFMMAPGZJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172779 | |
| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118803-83-1 | |
| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118803-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-hydroxybenzoic acid replace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The carboxyphenoxy groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The carboxyphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Properties
The synthesis of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with phenolic compounds under controlled conditions. The resulting compound exhibits high thermal stability and solubility in organic solvents, making it an ideal candidate for several applications.
Metal-Organic Frameworks (MOFs)
One of the most promising applications of H3TATB is its use as a monomer in the synthesis of metal-organic frameworks (MOFs). Notable MOFs synthesized using H3TATB include:
- PCN-333
- PCN-777
- sph-MOF-4
- Ca-TATB
- CAU-10-HTATB
These MOFs exhibit exceptional porosity and surface area, making them suitable for gas storage, separation processes, and catalysis .
Photovoltaic Materials
H3TATB has been explored as a component in organic photovoltaic devices due to its ability to act as a light-harvesting agent. Its triazine structure contributes to effective charge transport properties and stability under illumination .
Fluorescent Sensors
The compound has also been studied for its potential in developing fluorescent sensors. Its ability to form complexes with metal ions allows it to be utilized in detecting trace amounts of heavy metals in environmental samples .
Case Study 1: Synthesis of MOFs
In a study published in Chemical Communications, researchers synthesized a series of MOFs using H3TATB as a ligand. The resulting materials demonstrated high surface areas and were tested for carbon dioxide capture. The findings indicated that these MOFs could selectively adsorb CO2 over nitrogen, showcasing their potential for environmental applications .
Case Study 2: Fluorescent Sensing
A recent publication detailed the development of a fluorescent sensor based on H3TATB for detecting lead ions in aqueous solutions. The sensor exhibited a significant fluorescence enhancement upon binding with lead ions, indicating its efficacy for environmental monitoring .
Comparative Applications Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Metal-Organic Frameworks | Used as a monomer for synthesizing various MOFs | High porosity and stability |
| Photovoltaics | Acts as a light-harvesting agent in organic solar cells | Improved charge transport |
| Fluorescent Sensors | Forms complexes with metal ions for detection purposes | High sensitivity |
| Antitumor Research | Potential antitumor effects observed in related triazine compounds | Possible therapeutic applications |
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The triazine core can also participate in electron transfer reactions, contributing to its catalytic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazine derivatives are classified by substituent type, which dictates their properties and applications. Key analogues of TCPT include:
Coordination Chemistry and Reactivity
- TCPT vs. Other Carboxylic Ligands: Unlike 4,4',4''-triazine-1,3,5-triyltriaminobenzoic acid (a rigid triazine-based ligand), TCPT’s ether linkages introduce conformational flexibility, which facilitates diverse coordination modes. However, TCPT’s propensity for hydrolysis under basic conditions limits its stability in certain reactions, whereas ligands like 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]-trisbenzoic acid remain intact .
- TPT-3CHO vs. TCPT : TPT-3CHO’s aldehyde groups enable dynamic covalent bonding for COF synthesis, whereas TCPT’s carboxylic groups favor metal coordination. Both ligands exhibit tridentate binding but differ in chemical robustness .
Optical and Electronic Properties
- Cyanotolanyl Derivative: Exhibits a non-planar "sphere-surface-like" structure (average deviation: 0.789 Å from planarity) and strong UV-Vis absorption/emission, making it suitable for optoelectronic applications. In contrast, TCPT lacks significant luminescence due to its carboxylate-dominated electronic structure .
- Carbazole-Substituted Triazines : Derivatives like TR1–TR3 exhibit solvatochromic effects and near-C3 symmetry, enabling tunable emission for organic light-emitting diodes (OLEDs). TCPT’s applications are more aligned with materials science than optics .
Crystallographic and Conformational Features
- Pyridyl-Substituted Triazines : 2,4,6-Tris(2-pyridyl)-1,3,5-triazine adopts two conformations with distinct N-atom orientations, influencing supramolecular interactions. TCPT’s crystal structure remains less studied but is presumed rigid due to hydrogen bonding from carboxylic groups .
- Bromo-Fluoro Derivatives: 2,4,6-Tris(4-bromo-3-fluorophenoxy)-1,3,5-triazine (MW: 648.027 Da) leverages halogen bonding for crystal engineering, contrasting with TCPT’s reliance on carboxylate-metal coordination .
Biological Activity
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (H3TATB) is a triazine-based compound known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of H3TATB, highlighting its antimicrobial properties, potential as an anticancer agent, and its role in metal-organic frameworks (MOFs).
Chemical Structure and Properties
H3TATB has a molecular formula of and a molecular weight of 441.39 g/mol. Its structure features three carboxyphenoxy groups attached to a central triazine ring. The compound exhibits a melting point range of 83-88°C and a boiling point of approximately 799.9°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.39 g/mol |
| Melting Point | 83-88°C |
| Boiling Point | 799.9°C |
| Density | 1.458 g/cm³ |
Antimicrobial Activity
Recent studies have demonstrated that H3TATB exhibits significant antimicrobial activity against various pathogens. A study synthesized several triazine derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Among these compounds, H3TATB showed promising results with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL . This suggests that H3TATB could serve as a potential antimicrobial agent in clinical settings.
Anticancer Potential
The anticancer properties of H3TATB have been investigated through various assays. Research indicates that compounds derived from triazines can inhibit cell growth in several cancer cell lines. For instance, studies have reported IC50 values for H3TATB derivatives against breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1) cells, with values indicating effective growth inhibition . The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 8.3 ± 2.1 |
| A549 | 12.4 ± 6.4 |
| PANC-1 | 26.7 ± 8.3 |
| MDA-MB-231 | 15.83 ± 1.52 |
The data suggests that H3TATB and its derivatives may act by interfering with cellular signaling pathways crucial for cancer cell proliferation.
Applications in Metal-Organic Frameworks (MOFs)
H3TATB has also gained attention as a ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate with metal ions leads to the creation of porous structures with high surface areas, which are useful for gas adsorption and catalysis . The structural diversity achieved by varying the metal centers and auxiliary ligands enhances the functional properties of these MOFs.
Case Studies
Several case studies highlight the biological applications of H3TATB:
- Antimicrobial Efficacy : A study conducted on various triazine derivatives demonstrated that H3TATB exhibited superior antimicrobial activity compared to other synthesized compounds.
- Cancer Cell Inhibition : Research involving MCF-7 breast cancer cells revealed that treatment with H3TATB resulted in significant cell death, supporting its potential use as an anticancer therapeutic.
- MOF Development : The incorporation of H3TATB into MOFs has led to advancements in materials capable of selective gas adsorption, showcasing its versatility beyond biological applications.
Q & A
Q. What are the recommended synthetic routes for 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-hydroxybenzoic acid derivatives. Key steps include:
- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or DCC/DMAP) to form an acyl chloride intermediate.
- Step 2 : Reaction with cyanuric chloride in a polar aprotic solvent (e.g., THF or DMF) under controlled pH (e.g., using NaHCO₃ or Et₃N as a base) to ensure selective substitution at the 2,4,6-positions .
- Optimization : Monitor reaction progress via TLC or HPLC. Excess cyanuric chloride and low temperatures (0–5°C) minimize side reactions like hydrolysis or over-substitution .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR (if phosphorylated intermediates are involved) to confirm substitution patterns and purity. Carboxylic proton signals typically appear downfield (~12–14 ppm) in DMSO-d₆ .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for C=O (1680–1720 cm) and triazine ring vibrations (1550–1600 cm) .
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm planar triazine core and intermolecular hydrogen bonding from carboxyl groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-carboxyphenoxy substituents influence the compound’s reactivity in coordination chemistry?
- Steric Effects : Bulky carboxyphenoxy groups limit accessibility to the triazine nitrogen lone pairs, reducing coordination with metal ions. This can be mitigated by using smaller counterions (e.g., Li) or templating agents .
- Electronic Effects : Electron-withdrawing carboxyl groups enhance the electrophilicity of the triazine core, favoring nucleophilic attack in ligand-exchange reactions. Computational studies (e.g., DFT) predict charge distribution at the triazine nitrogen atoms to guide ligand design .
Q. What methodologies are suitable for resolving contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Analysis : Perform IC assays across multiple cell lines to differentiate target-specific inhibition from off-target toxicity. For example, conflicting CYP1A1 inhibition data may arise from variations in assay conditions (e.g., microsomal vs. cellular systems) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may contribute to observed discrepancies .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?
- Linker Design : Functionalize the carboxyl groups with transition metals (e.g., Fe, Cu) to form coordination polymers. Monitor framework stability via thermogravimetric analysis (TGA) and porosity via BET surface area measurements .
- Application-Specific Tuning : Adjust substituent polarity (e.g., ester vs. carboxylate) to modulate MOF hydrophilicity for gas adsorption or drug delivery .
Q. What strategies address challenges in solubility and stability during in vitro studies?
- Solubility Enhancement : Use dimethyl sulfoxide (DMSO) or PEG-based solvents. For aqueous systems, convert carboxyl groups to sodium salts .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from UV light to prevent triazine ring cleavage .
Methodological Considerations
Q. How to design controlled experiments to evaluate its role in supramolecular self-assembly?
- Variable Control : Vary pH (3–10) to study protonation-dependent assembly. Use dynamic light scattering (DLS) to monitor aggregate size .
- Competitive Binding Assays : Introduce competing ligands (e.g., EDTA) to confirm specificity in host-guest interactions .
Q. What computational tools predict its electronic properties for optoelectronic applications?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and charge-transfer efficiency. Software like Gaussian or ORCA can model π-π stacking interactions with aromatic substrates .
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior using GROMACS or AMBER .
Notes
- Contradictions in Evidence : Limited direct data on this compound necessitates extrapolation from analogous triazine derivatives (e.g., TPTZ, triphenoxy-triazines).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
